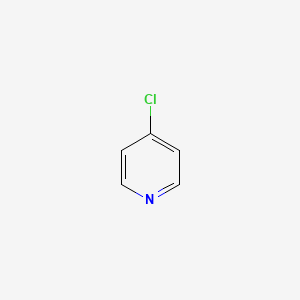

4-Chloropyridine

概要

説明

4-Chloropyridine is a halogenated derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position of the pyridine ring. Its molecular formula is C5H4ClN, and it has a molecular weight of 113.54 g/mol . This compound is a colorless liquid with a strong odor and is soluble in water, alcohol, and ketones . It is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chloropyridine can be synthesized through several methods. One common method involves the chlorination of pyridine using thionyl chloride. In this process, pyridine is reacted with thionyl chloride at room temperature, followed by heating to remove excess thionyl chloride . Another method involves the use of N-(4-pyridyl)pyridinium chloride hydrochloride and sulfur oxychloride in methylene dichloride, followed by neutralization to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through gas-phase chlorination of pyridine. This method involves the reaction of pyridine with chlorine gas in the presence of a catalyst and ultraviolet light at elevated temperatures (150-170°C). The reaction mixture is then cooled, and the product is separated through distillation .

化学反応の分析

Types of Reactions: 4-Chloropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions:

Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, thiols, and alkoxides to form substituted pyridine derivatives.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: 4-Aminopyridine.

科学的研究の応用

Medicinal Chemistry

Covalent Protein Modifiers

Recent studies have highlighted the role of 4-chloropyridine as a selective covalent protein modifier. It demonstrates reactivity comparable to acrylamide and can be "switched on" to enhance its electrophilicity significantly when protonated. This property allows it to form covalent bonds with specific amino acids in proteins, facilitating the development of chemical probes for biological research .

Therapeutic Potential

this compound has been explored for its potential as a therapeutic agent. Its ability to selectively modify proteins suggests applications in drug design, particularly in creating inhibitors that target specific enzymes or pathways involved in disease processes. This selectivity could lead to fewer side effects compared to traditional drugs that interact with multiple targets .

Agrochemicals

In the realm of agrochemicals, this compound serves as a building block for various pesticides and herbicides. Its structural framework is utilized to synthesize compounds that can effectively control agricultural pests while minimizing environmental impact. The compound's stability and reactivity make it an attractive candidate for developing new agrochemical formulations .

Organic Synthesis

Reagent in Chemical Reactions

this compound is frequently employed as a reagent in organic synthesis. Its ability to participate in nucleophilic substitutions makes it useful for synthesizing more complex organic molecules. For instance, it can be used to introduce pyridine rings into larger structures or modify existing compounds to enhance their biological activity .

Synthesis of Derivatives

The compound is also significant in the synthesis of various derivatives, such as this compound-2-carboxylic acid chloride, which is produced with high purity and yield using bromine as a catalyst . This derivative can serve as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Environmental Impact

Studies indicate that this compound biodegrades under aerobic conditions, suggesting that it can be managed within environmental frameworks when used responsibly. Its degradation products should be monitored to ensure they do not pose risks to ecosystems or human health .

Case Studies

-

Selective Protein Modification

A study demonstrated the application of this compound in selectively modifying human dimethylarginine dimethylaminohydrolase-1 (DDAH1). The research showed that this modification required folded proteins and specific catalytic conditions, highlighting the compound's utility in proteomic studies . -

Synthesis of Agrochemicals

Research on the synthesis of new herbicides based on this compound derivatives illustrated their effectiveness against common agricultural pests while maintaining low toxicity profiles for non-target organisms. This case underscores the compound's potential role in sustainable agriculture practices .

作用機序

The mechanism of action of 4-chloropyridine involves its interaction with various molecular targets and pathways. As a halogenated pyridine derivative, it can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds . In biological systems, this compound derivatives can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

類似化合物との比較

2-Chloropyridine: Used in the production of fungicides, insecticides, and pharmaceuticals.

3-Chloropyridine: Employed in the synthesis of various organic compounds and as an intermediate in the production of agrochemicals.

Uniqueness of 4-Chloropyridine: this compound is unique in its ability to undergo selective nucleophilic substitution reactions at the fourth position, making it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

4-Chloropyridine is a heterocyclic organic compound that has garnered attention in various fields of research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

This compound is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring. Its molecular formula is CHClN, and it has a molecular weight of 115.54 g/mol. The compound exhibits significant reactivity due to the electronegative chlorine atom, which influences its interaction with biological molecules.

1. Covalent Protein Modification

One of the notable biological activities of this compound is its ability to covalently modify proteins. Research indicates that it can selectively react with thiol groups in proteins, leading to modifications that can alter protein function. For instance, this compound has been shown to inactivate human dimethylarginine dimethylaminohydrolase-1 (DDAH1) through covalent modification of the active-site cysteine residue. This modification is facilitated by the protonation of the pyridine nitrogen, which significantly enhances its reactivity—up to 4500-fold compared to its neutral form .

2. Antiproliferative Activity

In studies evaluating the antiproliferative effects against various tumor cell lines, derivatives of this compound exhibited significant cytostatic activity. For example, compounds derived from this compound-2-carboxamide showed IC values ranging from 1 to 4.3 μmol/L against carcinoma, lymphoma, and leukemia cell lines, suggesting a potential for therapeutic applications in cancer treatment . The structural modifications in these derivatives were found to enhance their lipophilicity and cytostatic potential.

Data Table: Biological Activity Overview

Case Study 1: Protein Targeting

A study conducted on the selective targeting of proteins using this compound demonstrated its potential as a chemical probe for proteomic studies. The researchers found that upon stabilization of the protonated form, this compound could selectively label proteins beyond DDAH1, indicating its utility in identifying new protein targets .

Case Study 2: Anticancer Properties

Another investigation focused on the synthesis and evaluation of this compound derivatives for their anticancer properties. The results indicated that specific modifications led to compounds with enhanced potency compared to established chemotherapeutics like sorafenib. The study highlighted that log P values correlated with increased cytostatic activity, suggesting that lipophilicity plays a crucial role in drug efficacy .

特性

IUPAC Name |

4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMNPAUTCMBOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052671 | |

| Record name | 4-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

151 °C | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Miscible with ethanol | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2000 g/cu cm at 25 °C | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

626-61-9 | |

| Record name | 4-Chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-43.5 °C | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-chloropyridine?

A1: The molecular formula of this compound is C5H4ClN, and its molecular weight is 113.56 g/mol. []

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques.

IR Spectroscopy: [, , ] IR spectra typically show characteristic peaks corresponding to C-H, C=C, and C-Cl vibrations. * NMR Spectroscopy: [, , , , ] 1H NMR and 13C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms in the molecule, respectively.* Mass Spectrometry:* [, ] Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Q3: Is there any information on the solubility of this compound?

A4: this compound is soluble in most organic solvents. []

Q4: Has this compound been used in catalysis?

A5: While this compound itself is not a catalyst, it serves as a versatile building block in the synthesis of various catalytically active compounds. For example, it's a precursor to 4-(di)alkylaminopyridines, which are known as nucleophilic organocatalysts. [, ]

Q5: Are there any examples of this compound being utilized in organic synthesis?

A6: Yes, the reactivity of this compound makes it valuable in organic synthesis:* Nucleophilic Aromatic Substitution: The chlorine atom can be readily substituted with a variety of nucleophiles, enabling the introduction of diverse functionalities at the 4-position. This property is exploited in preparing various derivatives, including 4-aminopyridine, [] 4-dialkylaminopyridines, [] and thioether-substituted derivatives. []* Metal-Catalyzed Coupling Reactions: this compound participates in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, [] enabling the synthesis of complex molecules.

Q6: Have computational methods been employed in the study of this compound?

A7: Yes, computational chemistry plays a role in understanding the properties and reactivity of this compound:* Molecular Modeling: Molecular modeling techniques help visualize the three-dimensional structure of this compound and its derivatives, providing insights into their molecular interactions and properties. []* Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its complexes. []

Q7: How do structural modifications of this compound affect its reactivity?

A8: The presence and position of the chlorine atom, along with other substituents, greatly influence the reactivity of this compound. * Electron-Withdrawing Effect: The chlorine atom, being electron-withdrawing, activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the 2- and 4- positions. [, ]* Substituent Effects: Introduction of electron-donating or withdrawing groups at different positions on the pyridine ring significantly impacts its reactivity in nucleophilic substitutions and other reactions. [, , ] For instance, the presence of a nitro group at the 3-position further enhances the reactivity of this compound towards nucleophiles. []

Q8: What are some of the notable applications of this compound and its derivatives?

A9: this compound and its derivatives find applications in various fields:* Pharmaceuticals: They serve as important building blocks in synthesizing a wide range of pharmaceuticals, including antitumor agents, [] antimicrobial agents, [, ] and potential antiallergic drugs. [] * Coordination Chemistry: They act as ligands in coordination complexes, forming diverse structures with transition metals like cobalt, nickel, and cadmium. [, , ]* Materials Science: Derivatives like 3,5-bis(trimethylsilyl)-4-thiophenoxypyridine hold potential as precursors for novel pyridinylidene-derived nonlinear optical materials. []

Q9: Are there any studies focusing on the biodegradation of this compound?

A10: Yes, research indicates that this compound is biodegradable. Studies on the biodegradation of pyridine derivatives in soil suspensions show that this compound is completely degraded within 24 days. This susceptibility to degradation is attributed to the ease of chlorine removal from the 4-position on the pyridine ring. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。